molecular formula C11H21NO B2777558 1-(1-Methylpiperidin-4-YL)cyclopentan-1-OL CAS No. 57070-54-9

1-(1-Methylpiperidin-4-YL)cyclopentan-1-OL

Cat. No. B2777558
CAS RN: 57070-54-9
M. Wt: 183.295
InChI Key: IWROJYKAFZRHHR-UHFFFAOYSA-N
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Description

“1-(1-Methylpiperidin-4-YL)cyclopentan-1-OL” is a chemical compound with the linear formula C10H19O1N1 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of “1-(1-Methylpiperidin-4-YL)cyclopentan-1-OL” is complex. It contains a total of 40 bonds, including 16 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

“1-(1-Methylpiperidin-4-YL)cyclopentan-1-OL” is a solid substance . Its molecular formula is C10H19O1N1 , and it has a molecular weight of 183.29 .

Scientific Research Applications

Cyclopentane Derivatives and Their Potential

  • Stable Carbonium Ions Research explores the formation and stability of the 1-methylcyclopentyl cation from cyclopentane derivatives. This foundational study provides insights into the reactivity and potential applications of cyclopentane derivatives in synthetic chemistry and possibly pharmaceuticals (Olah et al., 1967).

  • Functionalized Schiff Base Organotin(IV) Complexes have been synthesized and characterized, showing potential as anticancer drugs. These complexes, derived from modifications of cyclopentane, highlight the versatility of cyclopentane derivatives in medicinal chemistry and drug design (Basu Baul et al., 2009).

  • 1-Aminopyridinium Ylides as Directing Groups for sp3 C-H bond functionalization present a method utilizing derivatives similar to the specified compound. This approach opens avenues for creating complex molecular architectures, underlining the importance of such compounds in organic synthesis (Le et al., 2019).

  • Cyclopentadienylyttrium Derivatives Synthesis reveals the creation of yttrium chloride complexes with amino-functionalized cyclopentadienyl derivatives, suggesting applications in materials science and catalysis. These findings illustrate the broad utility of cyclopentane derivatives in developing new materials (Corradi et al., 2002).

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-12-8-4-10(5-9-12)11(13)6-2-3-7-11/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWROJYKAFZRHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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